molecular formula C12H10N2O2 B8442977 5-Methyl-2-(pyrazin-2-yl)benzoic acid

5-Methyl-2-(pyrazin-2-yl)benzoic acid

Cat. No.: B8442977
M. Wt: 214.22 g/mol
InChI Key: QRGPXIQNRDVPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a pyrazine ring at the 2-position of the benzene core. This structural arrangement confers unique physicochemical and pharmacological properties. The compound has been prominently utilized in pharmaceutical research, particularly in the synthesis of heteroaryl derivatives targeting orexin receptors (OX1R) for positron emission tomography (PET) ligand development . Its crystalline form and sodium salt derivatives have also been characterized for stability and solubility, underscoring its versatility in drug formulation .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-methyl-2-pyrazin-2-ylbenzoic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-9(10(6-8)12(15)16)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,16)

InChI Key

QRGPXIQNRDVPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CN=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position & Group Molecular Formula Key Applications/Properties References
This compound 2-pyrazine, 5-methyl C₁₂H₁₀N₂O₂ OX1R PET ligands; high crystallinity
5-Methyl-2-(pyrimidin-2-yl)benzoic acid 2-pyrimidine, 5-methyl C₁₂H₁₀N₂O₂ Structural isomer with altered electronics
5-Iodo-2-methylbenzoic acid 2-methyl, 5-iodo C₈H₇IO₂ Halogenated derivative for radiolabeling
5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid 2-(3-SO₂CH₃-phenyl), 5-methyl C₁₅H₁₄O₄S Sulfonyl group enhances hydrophilicity
5-Methoxy-2-(1,3,5-trimethylpyrazol-4-yl)benzoic acid 2-trimethylpyrazole, 5-methoxy C₁₄H₁₆N₂O₃ Enhanced metabolic stability

Substituent Position and Electronic Effects :

  • Pyrazine vs. Pyrimidine : The pyrazine ring (two nitrogen atoms at 1,4-positions) in this compound introduces stronger electron-withdrawing effects compared to pyrimidine (nitrogens at 1,3-positions). This difference influences acidity (lower pKa for pyrazine derivatives) and binding affinity in receptor-targeted applications .
  • Sulfonyl vs. Heteroaryl Groups : The 3-methylsulfonylphenyl substituent in the sulfonyl derivative () increases hydrophilicity and may improve aqueous solubility compared to the lipophilic pyrazine analogue .

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